molecular formula C14H15ClN4O3 B8382766 Cycloxaprid

Cycloxaprid

Cat. No.: B8382766
M. Wt: 322.75 g/mol
InChI Key: NDHXMRFNYMNBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloxaprid is a novel, chiral neonicotinoid insecticide first reported in 2008 and originally developed by the East China University of Science and Technology . It is characterized by a unique cis-configuration and an oxa-bridged structure, distinguishing it from earlier neonicotinoids like imidacloprid which possess a trans-configuration . This structural novelty is key to its primary research value: demonstrating high efficacy against a broad spectrum of imidacloprid-resistant insect pests . Studies have shown it to be particularly effective against pests such as the brown planthopper (Nilaparvata lugens), whiteflies (Bemisia tabaci), and cotton aphid (Aphis gossypii), with reports indicating up to 50-fold higher activity against resistant populations compared to imidacloprid . Its mode of action involves acting as an agonist or antagonist on nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, though the exact mechanism is not yet fully understood . From an environmental fate perspective, research using 14C-tracer techniques indicates that this compound dissipates in soil, forming non-extractable (bound) residues and undergoing mineralization to CO2, with its degradation behavior showing no significant stereoselectivity between its two enantiomers under aerobic conditions . While it is important to note that this product is for Research Use Only and its ecotoxicological profile is not fully established, available data shows it has sublethal toxicity to non-target organisms like honeybees (Apis mellifera), potentially disturbing their olfactory sensitivity and energy metabolism, and an acute LC50 of 10.21 mg/kg (dry soil) for earthworms (Eisenia foetida) . Researchers value this compound as a critical compound for investigating next-generation pest control strategies, managing insecticide resistance, and assessing the environmental impact of chiral pesticides .

Properties

Molecular Formula

C14H15ClN4O3

Molecular Weight

322.75 g/mol

IUPAC Name

5-[(6-chloropyridin-3-yl)methyl]-7-nitro-11-oxa-2,5-diazatricyclo[6.2.1.02,6]undec-6-ene

InChI

InChI=1S/C14H15ClN4O3/c15-11-3-1-9(7-16-11)8-17-5-6-18-12-4-2-10(22-12)13(14(17)18)19(20)21/h1,3,7,10,12H,2,4-6,8H2

InChI Key

NDHXMRFNYMNBKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2N3CCN(C3=C(C1O2)[N+](=O)[O-])CC4=CN=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Nitroguanidine-Based Route (Patent CN112661774A)

This method involves sequential reactions, leveraging nitroguanidine as a key precursor. The process includes:

  • Intermediate 1 Synthesis : Nitroguanidine reacts with ethylenediamine under concentrated sulfuric acid catalysis to form a nitroguanidine-ethylenediamine intermediate.

  • Intermediate 2 Formation : The intermediate reacts with sodium hydroxide and formaldehyde, likely undergoing condensation or cyclization.

  • Nitration Step : Intermediate 2 undergoes nitration to generate Intermediate 3, introducing the nitro group critical for insecticidal activity.

  • Final Coupling : Intermediate 3 reacts with 2-chloro-5-chloromethyl pyridine and butanedialdehyde in the presence of AlCl₃, forming this compound. Post-treatment includes cooling, filtration, washing, and drying to isolate the product.

Key Advantages :

  • Yield : >50% in final product.

  • Solvent Recovery : Chloroform recycling achieves >75% recovery rate.

  • Environmental Safety : Minimal pollutants and eco-friendly raw materials.

Acetonitrile-Mediated Synthesis (Patent CN107235993A)

This optimized route replaces water with acetonitrile, enhancing reaction efficiency:

  • Nitroguanidine Preparation : Guanidine nitrate reacts with concentrated sulfuric acid at 40–42°C for 30–40 minutes, followed by quenching in ice water to yield nitroguanidine (30% moisture content).

  • Intermediate Synthesis : Nitroguanidine, paraformaldehyde, and acetonitrile are heated to 80–85°C. Slow addition of 2-chloro-5-chloromethyl pyridine solution ensures controlled exothermicity.

  • This compound Formation : Prolonged heating (10 hours) under reflux conditions maximizes molar yield (95%).

Critical Parameters :

  • Temperature Control : Strict limits (≤80–85°C) to prevent side reactions.

  • Solvent Choice : Acetonitrile improves solubility of pyridine derivatives and intermediates.

Comparative Analysis of Synthetic Routes

ParameterNitroguanidine-Based Route (CN112661774A)Acetonitrile-Mediated Route (CN107235993A)
Key Solvent WaterAcetonitrile
Reaction Temperature Not specified80–85°C
Molar Yield >50%95%
Post-Treatment Cooling, filtration, washing, dryingCooling, filtration, drying
Waste Recovery Chloroform (>75%)Acetonitrile (not specified)

Data compiled from.

Optimization Strategies

Catalyst Selection

Aluminum trichloride (AlCl₃) is critical in the final coupling step, acting as a Lewis acid to facilitate electrophilic substitution. Its role includes:

  • Activation of Pyridine Derivatives : Enhances electrophilicity at chloromethyl groups.

  • Cyclization Assistance : Stabilizes transition states during oxabridge formation.

Solvent Engineering

Acetonitrile’s polarity and boiling point (82°C) optimize reaction kinetics:

  • Solubility Enhancement : Dissolves 2-chloro-5-chloromethyl pyridine and intermediates efficiently.

  • Thermal Stability : Resists decomposition at elevated temperatures.

Co-Crystallization for Enhanced Properties

To address this compound’s poor solubility and stability, researchers developed co-crystals with succinimide (SM) and trifluoromethanesulfonamide (TS).

Co-Crystal Synthesis

  • Screening : this compound is mixed with co-formers (SM/TS) in stoichiometric ratios (1:1).

  • Crystallization : Solvent evaporation or cooling induces co-crystal formation.

Structural Insights :

  • CYC–SM : Stabilized by hydrogen bonds (N–H···O) and aromatic π-interactions.

  • CYC–TS : Dominated by halogen bonds (Cl···O) and van der Waals interactions.

Performance Comparison

PropertyCYC–SM Co-CrystalCYC–TS Co-Crystal
Solubility (mg/mL) 2.11.8
Stability (TGA) 220°C200°C
Reactivity (HOMO) LowHigh
Solution Stability 72 hrs (pH 7.4)48 hrs (pH 7.4)

Data adapted from .

Chemical Reactions Analysis

Degradation Pathways in Soil

Cycloxaprid undergoes stereoselective degradation in soils, with primary transformation pathways including:

  • Cleavage of the oxabridged seven-member ring

  • Reductive dechlorination in the chloropyridinyl moiety

  • Cleavage of the C-N bond between the chloropyridinylmethyl and imidazalidine ring

These reactions produce soil-specific metabolites, with acidic conditions favoring oxabridged ring cleavage . Degradation follows pseudo-first-order kinetics, with faster breakdown in acidic soils .

Soil Type Half-life (t₁/₂) Key Metabolites
Flooded/anoxic5 days (avg.)Ring-cleavage products, dechlorinated derivatives
Aerobic (pH 6.5–7.2)10–14 daysImidazolidine intermediates, nitro-reduced compounds

Photodegradation

Under UV light (λ = 254 nm), this compound forms 25 photodegradation products , with NTN 32,692 (a ring-opened metabolite) as the predominant species . Key reactions include:

  • Oxidation of the nitromethylene group

  • Hydroxylation at the oxabridged ring

  • Demethylation of the imidazolidine moiety

Photolysis half-lives range from 0.5–2.1 hours depending on solvent polarity .

Hydrolysis

This compound is unstable in aqueous solutions, showing pH-dependent degradation:

  • Acidic conditions (pH 4) : Rapid hydrolysis via oxabridged ring opening (t₁/₂ = 3.2 h)

  • Neutral/basic conditions (pH 7–9) : Slower degradation (t₁/₂ = 48–72 h) with negligible stereoselectivity

Enantiomer-Specific Transformation

This compound’s two enantiomers exhibit distinct degradation behaviors:

Enantiomer Half-life (t₁/₂) Primary Transformation Pathway
1R,2S-cycloxaprid0.97 hEpimerization to 1S,2R-form
1S,2R-cycloxaprid1.10 hOxidative dechlorination

The 1R,2S enantiomer degrades 13.4% faster than its counterpart in aerobic soils .

Metabolite Identification

Using UPLC-HRMS and isotope labeling, researchers identified 11 major metabolites across degradation pathways :

  • This compound-olefin (m/z 333.1) - Dechlorination product

  • Desnitro-cycloxaprid (m/z 289.0) - Nitro group reduction

  • Imidazolidine cleavage product (m/z 155.0)

  • Hydroxylated this compound (m/z 355.1)

Environmental Stability Factors

Key parameters influencing this compound’s reactivity:

  • Temperature : Degradation accelerates by 2.3× per 10°C increase (Q₁₀ = 2.3)

  • Organic matter content : Higher SOM reduces bioavailability, slowing degradation

  • Microbial activity : Pseudomonas spp. enhance nitro group reduction

Scientific Research Applications

Introduction to Cycloxaprid

This compound is a novel insecticide classified as an oxabridged cis-nitromethylene neonicotinoid. It was developed to target Hemipteran pests, particularly those resistant to traditional neonicotinoids like imidacloprid. Its unique molecular structure, featuring a nitro group in the cis-configuration, distinguishes it from other neonicotinoids and contributes to its efficacy and selectivity against specific pest populations.

Insecticidal Activity

This compound has demonstrated high insecticidal activity against various Hemipteran pests, including:

  • Cowpea aphid (Aphis craccivora)
  • Cotton aphid (Aphis gossypii)
  • Whitefly (Bemisia tabaci)
  • Brown planthopper (Nilaparvata lugens)

These pests are significant agricultural threats, particularly in crops such as cotton and rice. This compound's effectiveness is attributed to its ability to overcome resistance mechanisms that affect other neonicotinoids, making it a valuable tool for integrated pest management strategies .

Resistance Management

One of the notable advantages of this compound is its efficacy against insect populations that exhibit resistance to imidacloprid. Studies have shown that this compound maintains its potency even in resistant strains of pests like the brown planthopper, which has developed mutations that confer resistance to other neonicotinoids . This characteristic is crucial for sustainable pest management practices.

Sublethal Effects on Insects

Research indicates that this compound not only affects mortality rates but also influences reproductive behaviors and developmental rates in treated populations. For instance, sublethal concentrations have been shown to decrease the pre-oviposition period in Aphis gossypii, potentially leading to increased population growth under certain conditions .

Impact on Non-target Species

This compound's selective action on target pests raises concerns about its effects on non-target species, including beneficial insects like pollinators. Studies assessing its impact on honey bees have indicated varying levels of toxicity, emphasizing the need for careful application practices to mitigate risks to beneficial insects .

Molecular Mechanism of Action

This compound acts primarily by targeting nicotinic acetylcholine receptors (nAChRs) in insects. Its binding affinity and agonist potency are significantly higher compared to imidacloprid, especially in mutant nAChR subunits associated with resistance . The following table summarizes key findings related to the molecular action of this compound:

ParameterThis compoundImidacloprid
EC50 (µM)49.12Higher
Maximum Current (Imax)ComparableLower
Resistance Impact (Y151S)Less impactMore impact

This table illustrates that this compound retains higher efficacy even when faced with specific mutations that confer resistance against traditional neonicotinoids.

Case Study 1: Efficacy Against Resistant Populations

In a controlled study involving Nilaparvata lugens, this compound was applied to populations known for imidacloprid resistance. Results showed significant mortality rates and reduced reproductive success compared to untreated controls, demonstrating its potential role in managing resistant pest populations effectively .

Case Study 2: Sublethal Effects on Cotton Aphids

Another study focused on the sublethal effects of this compound on Aphis gossypii. The findings revealed that while this compound reduced overall survival rates, it also led to increased reproductive output under certain conditions, indicating complex interactions between insecticide application and pest population dynamics .

Mechanism of Action

The mechanism of action of Cycloxaprid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloxaprid is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Q & A

Basic Research Questions

Q. What experimental approaches are used to study Cycloxaprid's binding to human serum albumin (HSA) and its toxicological implications?

  • Methodology : Fluorescence quenching, molecular docking, molecular dynamics (MD) simulations, and alanine scanning are employed to analyze binding constants, binding sites, and interaction forces. For example, fluorescence quenching revealed binding constants of 0.76–1.57 × 10⁵ L/mol for this compound-HSA complexes, while MD simulations quantified binding free energy (-25.90 kJ/mol) and identified van der Waals forces and hydrogen bonding as dominant interactions .
  • Data Interpretation : Thermodynamic parameters (ΔH, ΔS, ΔG) derived from temperature-dependent fluorescence studies distinguish between static and dynamic quenching mechanisms .

Q. How can researchers design experiments to evaluate this compound’s environmental persistence and degradation in different soil types?

  • Methodology : Use ¹⁴C isotope-labeled this compound to track mineralization rates and bound residue formation. Aerobic vs. anaerobic conditions significantly affect degradation: mineralization rates range from 0.21% (low activity) to 17.06% (high activity) depending on soil organic matter and microbial activity .
  • Advanced Techniques : High-resolution mass spectrometry (HRMS) and chiral separation (e.g., HPLC) distinguish stereoisomer-specific degradation pathways, revealing no significant differences between 1S2R- and 1R2S-Cycloxaprid isomers in humus distribution .

Advanced Research Questions

Q. How does the Y151S mutation in insect nAChR subunits influence this compound’s agonist potency compared to imidacloprid?

  • Experimental Design : Express recombinant nAChRs (e.g., Nilaparvata lugens Nlα1/β2) in Xenopus oocytes and compare EC₅₀ values. The Y151S mutation caused a 1.9-fold reduction in this compound potency (EC₅₀: 49.12 µM → 95.06 µM) versus a 2.3-fold reduction for imidacloprid, suggesting partial resistance mitigation .
  • Data Contradiction Analysis : While Y151S reduces imidacloprid efficacy due to steric hindrance, this compound’s cis-nitromethylene configuration allows tighter binding despite the mutation, as shown by Hill coefficient consistency (~1.0) .

Q. What methodological strategies resolve contradictions in this compound’s dual role as a partial agonist and antagonist on insect neurons?

  • Approach : Electrophysiological assays on Periplaneta americana DUM neurons reveal concentration-dependent effects. At ≤20 µM, this compound acts as a partial agonist (EC₅₀: 3.82 µM; 55% efficacy vs. acetylcholine). At ≥10 µM, it inhibits acetylcholine currents by 45%, indicating antagonist behavior .
  • Validation : Co-application studies with acetylcholine and this compound, paired with nAChR-specific antagonists (e.g., DHβE), confirm receptor-specific modulation .

Q. How do optical isomers of this compound affect its environmental fate and toxicity in aquatic ecosystems?

  • Experimental Framework : Expose Penaeus vannamei to enantiomers under controlled conditions. High this compound concentrations (≥EC₅₀) alter hepatosomatic indices and fattening rates, with no stereoisomer-specific toxicity observed. Isotope tracing (¹⁴C) shows identical mineralization pathways for both isomers in aerobic soils .
  • Statistical Analysis : ANOVA with Tukey’s post-hoc tests identifies significant differences (p<0.05) in oxidative stress markers between treated and control groups .

Methodological Best Practices

Q. What criteria ensure reproducibility in this compound’s nAChR binding assays?

  • Protocol Standardization :

  • Use recombinant receptors (e.g., Nlα1/β2) expressed in standardized Xenopus oocyte batches.
  • Validate agonist/antagonist effects with DHβE (10 µM) to confirm nAChR specificity .
  • Report Hill coefficients and Imax values to distinguish full vs. partial agonism .

Q. How to address discrepancies in this compound’s reported binding sites on HSA?

  • Multi-Method Validation : Combine fluorescence quenching (to identify binding constants) with MD simulations (to map residue-level interactions). For example, alanine scanning confirmed Subdomain IIA as the primary binding site, resolving earlier ambiguities .

Data Presentation Guidelines

  • Tables : Include EC₅₀, Hill coefficients, and statistical significance (e.g., p-values) for concentration-response curves .
  • Figures : Normalize currents to acetylcholine maxima (e.g., 1 mM ACh = 100%) to standardize agonist efficacy comparisons .

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